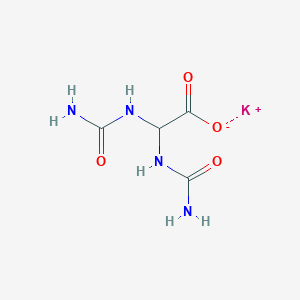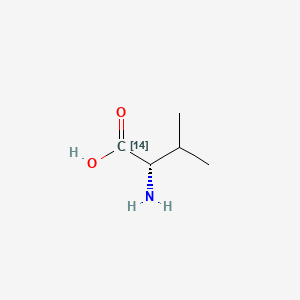
(2S)-2-amino-3-methyl(114C)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl(114C)butanoic acid can be achieved through a two-step heterologous pathway starting with the endogenous amino acid L-threonine. The combination of Bacillus subtilis threonine deaminase and a mutated Escherichia coli glutamate dehydrogenase results in the production of enantiopure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of engineered strains of Saccharomyces cerevisiae (baker’s yeast). By introducing specific genes, the yeast can convert L-threonine to this compound, achieving yields of up to 1.70 mg/L .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-methyl(114C)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive amination can be performed using sodium cyanoborohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium cyanide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-methyl(114C)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: It serves as a precursor for the biosynthesis of other amino acids and peptides.
Medicine: It is a key intermediate in the production of anti-tuberculosis and anti-epilepsy drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-methyl(114C)butanoic acid involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. It targets specific enzymes and pathways involved in amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-alanine: A proteinogenic amino acid with a similar structure but different biological functions.
L-valine: Another branched-chain amino acid with distinct metabolic pathways.
L-leucine: A branched-chain amino acid involved in protein synthesis and muscle metabolism.
Uniqueness
(2S)-2-amino-3-methyl(114C)butanoic acid is unique due to its non-proteinogenic nature and its role as a chiral precursor for various pharmaceuticals. Its ability to be synthesized in vivo using engineered yeast strains also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methyl(114C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI-Schlüssel |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
Isomerische SMILES |
CC(C)[C@@H]([14C](=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
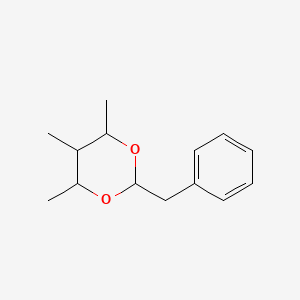

![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
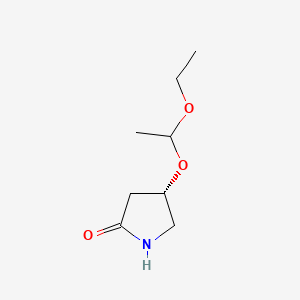
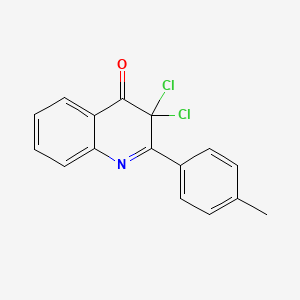

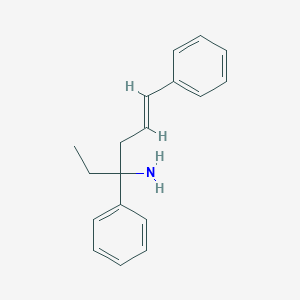
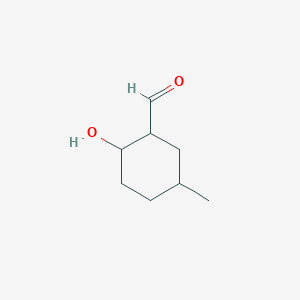

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
